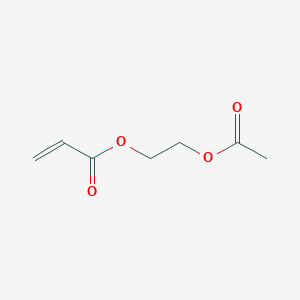
2-Propenoic acid, 2-(acetyloxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(acetyloxy)ethyl ester, also known as 2-(acetyloxy)ethyl acrylate, is an organic compound with the molecular formula C7H10O4. It is an ester derived from acrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-(acetyloxy)ethyl ester can be synthesized through the esterification of acrylic acid with 2-(acetyloxy)ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of acrylic acid with 2-(acetyloxy)ethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored for further use.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form acrylic acid and 2-(acetyloxy)ethanol.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: The major products are polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: The primary products are acrylic acid and 2-(acetyloxy)ethanol.
Addition Reactions: The products depend on the specific reagents used, such as bromoethyl acrylate or chloroethyl acrylate.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with specific properties.
Biology: The compound is used in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The ester is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(acetyloxy)ethyl ester involves its reactivity as an ester and an unsaturated compound. The ester group can undergo hydrolysis, releasing acrylic acid and 2-(acetyloxy)ethanol. The double bond in the acrylic acid moiety can participate in various addition reactions, making it a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic Acid:
Ethyl Acrylate: An ester of acrylic acid, it is used in the production of polymers and copolymers with similar applications to 2-(acetyloxy)ethyl acrylate.
Methyl Acrylate: Another ester of acrylic acid, it is used in the production of various polymers and copolymers.
Uniqueness
2-Propenoic acid, 2-(acetyloxy)ethyl ester is unique due to the presence of the acetyloxy group, which imparts specific properties to the resulting polymers and copolymers. This functional group enhances the adhesive properties and chemical resistance of the materials, making them suitable for specialized applications in adhesives, coatings, and sealants.
Propiedades
Número CAS |
55231-03-3 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-acetyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-7(9)11-5-4-10-6(2)8/h3H,1,4-5H2,2H3 |
Clave InChI |
UFIOPCXETLAGLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


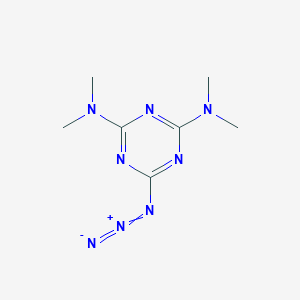
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
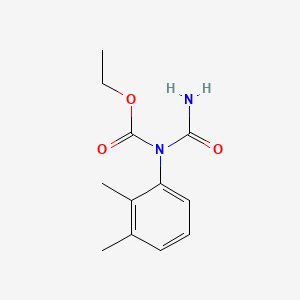
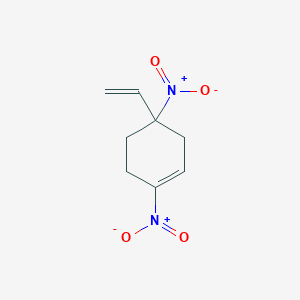
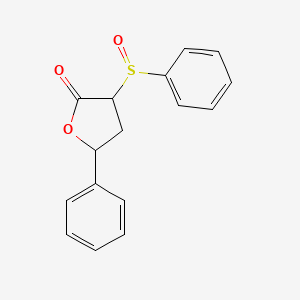
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
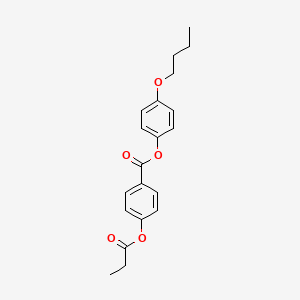
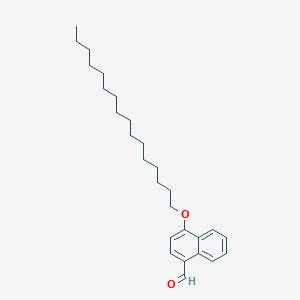
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)

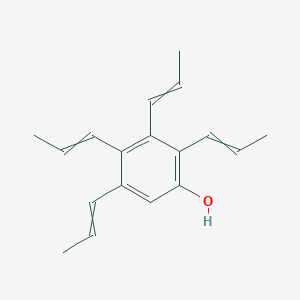

![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
